Density and Boiling Point Comparison: Cyclopentylidenecyclopentane vs. Fully Saturated 1,1′-Bi(cyclopentyl)
Cyclopentylidenecyclopentane shows a modestly lower density (0.897 g/cm³, experimental at 420 °C) and a higher normal boiling point (192.8 °C predicted at 760 mmHg) relative to its fully saturated analog 1,1′-bi(cyclopentyl) (density 0.915 g/cm³; boiling point 186.9 °C at 760 mmHg). The presence of the exocyclic double bond reduces the hydrogen content (C10H16 vs. C10H18) and increases the degree of unsaturation, which elevates boiling point by ~5.9 °C while lowering density by ~0.018 g/cm³ compared to the saturated bicyclic system .
| Evidence Dimension | Liquid density (g/cm³) and normal boiling point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | Density: 0.897 g/cm³ (exp., Temp: 420 °C); Boiling point: 192.8±7.0 °C (predicted) / 80 °C at 16 Torr (exp.) |
| Comparator Or Baseline | 1,1′-Bi(cyclopentyl) (CAS 1636-39-1): Density: 0.915 g/cm³ (predicted); Boiling point: 186.9±7.0 °C at 760 mmHg (predicted) |
| Quantified Difference | ΔDensity ≈ −0.018 g/cm³ (target lower); ΔBoiling point ≈ +5.9 °C (target higher) |
| Conditions | Density and boiling point values sourced from different databases (ChemicalBook, ChemSpider ACD/Labs predictions); direct comparative experimental measurement under identical conditions not identified. |
Why This Matters
For applications requiring a specific volatility window or density specification (e.g., fuel blending, solvent selection), the ~6 °C boiling point elevation and ~2% density reduction relative to the saturated analog are measurable and may influence distillation cut points or formulation density targets.
